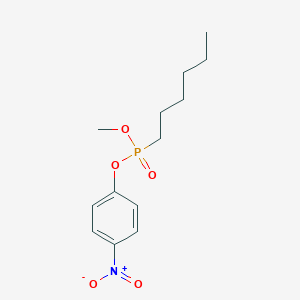

Methyl 4-nitrophenyl hexylphosphonate

説明

Methyl 4-nitrophenyl hexylphosphonate is a useful research compound. Its molecular formula is C13H20NO5P and its molecular weight is 301.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methyl 4-nitrophenyl hexylphosphonate (MNPHP) is a compound that has garnered attention for its biological activity, particularly in the context of enzymatic inhibition and substrate specificity. This article explores the compound's interactions with various enzymes, its synthetic pathways, and its potential applications in biochemical research.

Overview of this compound

MNPHP is a phosphonate ester known for its role as a lipase suicide inhibitor . Its structure consists of a methyl group, a nitrophenyl moiety, and a hexyl phosphonate backbone, which contributes to its reactivity and specificity towards certain enzymes.

Lipase Inhibition

MNPHP has been identified as an effective inhibitor of lipases, which are crucial enzymes involved in lipid metabolism. It functions by irreversibly binding to the active site of lipases, thereby preventing substrate hydrolysis. This property makes it valuable for studying lipase activity in complex protein mixtures.

- Mechanism of Action : MNPHP binds covalently to the serine residue at the active site of lipases, leading to a loss of enzymatic function. This mechanism is characteristic of suicide inhibitors, which form a stable enzyme-inhibitor complex that cannot be reversed.

Case Studies on Lipase Activity

- Study on Pancreatic Lipase : MNPHP demonstrated strong inhibition of pancreatic lipase activity. The study revealed that the compound effectively reduced the hydrolysis rate of triglycerides, indicating its potential use in managing lipid-related disorders .

- EUCODIS Research : Research conducted by EUCODIS highlighted MNPHP's role in determining lipase and hydrolase activity through active site titration experiments. The compound was shown to be effective even in complex mixtures, underscoring its utility in biochemical assays .

Synthetic Pathways

MNPHP can be synthesized through selective esterification processes involving phosphonic acids. The synthesis typically involves:

- Starting Materials : Phosphonic acids and alkoxy group donors.

- Reaction Conditions : Conducted in solvents like methyl tert-butyl ether at controlled temperatures.

- Yield and Selectivity : High yields for monoesterification have been reported, with selectivity towards desired products being a significant advantage .

Enzyme Specificity and Activity

The specificity of MNPHP as an inhibitor has been further elucidated through structural studies. For instance, crystal structures of related esterases have shown that variations in the enzyme's active site can affect how well compounds like MNPHP bind and inhibit activity.

| Enzyme | Specific Activity (units/g) | Substrate Hydrolyzed |

|---|---|---|

| EH7 | 1220 ± 52 | Mycotoxin T-2 |

| EH7 | 2918 ± 12 | Glyceryl tripripionate |

These findings indicate that MNPHP can serve as a model compound for studying enzyme kinetics and substrate specificity across various classes of hydrolases .

科学的研究の応用

Medicinal Chemistry

Methyl 4-nitrophenyl hexylphosphonate is recognized as a lipase suicide inhibitor , which allows for the determination of lipase and hydrolase activities in complex protein mixtures. This property is crucial for studying metabolic pathways and enzyme kinetics in biochemical research .

Case Study: Enzyme Inhibition

In studies involving enzyme kinetics, this compound has been shown to effectively inhibit certain phosphatases by mimicking phosphate groups. This inhibition mechanism aids researchers in probing enzyme functions and developing potential therapeutic agents.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its ability to undergo various chemical transformations. It can react with different nucleophiles, leading to the formation of numerous derivatives that are useful in synthesizing more complex molecules.

Synthesis Methodology

The synthesis typically involves the reaction of hexyl phosphonic dichloride with 4-nitrophenol in the presence of a base. This method can be scaled up for industrial applications using continuous flow reactors and advanced purification techniques such as column chromatography.

Analytical Chemistry

This compound has applications in analytical chemistry, particularly in environmental testing and bioluminescence experiments. Its ability to interact with biological systems makes it a useful tool for detecting specific enzyme activities and assessing environmental samples .

Biological Research

Research indicates that this compound can effectively inhibit certain enzymes by mimicking phosphate groups, allowing it to bind to active sites of enzymes like phosphatases. This binding capability is significant for studying enzyme functions and developing potential therapeutic agents .

Case Study: Therapeutic Potential

In biochemical assays designed to study enzyme kinetics, this compound has been utilized as a model compound to explore enzyme-substrate interactions, providing insights into drug design and development strategies .

化学反応の分析

Hydrolysis and Stability

Methyl 4-nitrophenyl hexylphosphonate undergoes hydrolysis under alkaline conditions, releasing 4-nitrophenol. Kinetic studies reveal:

-

Rate Constant : Hydrolysis at pH 8.0 occurs with a half-life of 12.5 hours .

-

Pathway : The phosphonate ester bond cleaves via nucleophilic attack by hydroxide ions, forming hexyl(methoxy)phosphinic acid and 4-nitrophenolate.

Enzyme Inhibition Mechanisms

The compound acts as a suicide inhibitor for serine hydrolases, including lipases and esterases. Key findings include:

Covalent Binding to Enzymes

-

Target Residue : The catalytic serine (Ser⁷⁷ in Pseudomonas taiwanensis esterase) forms a stable tetrahedral adduct with the phosphonate group .

-

Inactivation Efficiency : Complete inhibition of P. taiwanensis esterase occurs within 10 minutes at 25°C .

Substrate Specificity

Comparative activity data for hydrolases (Table 2) :

| Enzyme | Substrate | Specific Activity (units/g) |

|---|---|---|

| EH7 | Mycotoxin T-2 | 1220 ± 52 |

| EH7 | Glyceryl tripripionate | 2918 ± 12 |

This compound’s hexyl chain enhances binding to hydrophobic active sites, explaining its potency against lipid-metabolizing enzymes .

Stability Under Industrial Conditions

Process optimization studies show:

特性

IUPAC Name |

1-[hexyl(methoxy)phosphoryl]oxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20NO5P/c1-3-4-5-6-11-20(17,18-2)19-13-9-7-12(8-10-13)14(15)16/h7-10H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJQAOXPKANPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40710237 | |

| Record name | Methyl 4-nitrophenyl hexylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259827-72-0 | |

| Record name | Methyl 4-nitrophenyl hexylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl 4-nitrophenyl hexylphosphonate in the context of the research paper?

A1: The research paper focuses on engineering enzymes with multiple active sites for enhanced catalytic activity. This compound, or more specifically, a derivative of this compound, was used as a ligand in the study. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。